molecular formula C22H27N3O8S B12064391 2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid

2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid

Cat. No.: B12064391
M. Wt: 493.5 g/mol
InChI Key: LMDXYCKWMWUYCV-UHFFFAOYSA-N
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Description

2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, hydroxyl groups, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrrole ring, followed by the introduction of the sulfanyl group and the carboxylic acid groups. The final steps involve the addition of the hydroxypropyl and carboxyphenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could be investigated for potential therapeutic applications, such as targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H27N3O8S

Molecular Weight

493.5 g/mol

IUPAC Name

2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid

InChI

InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

LMDXYCKWMWUYCV-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O

Origin of Product

United States

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